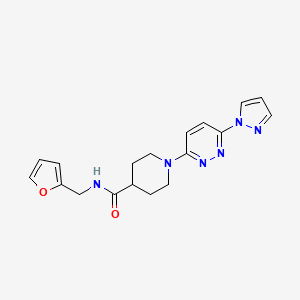

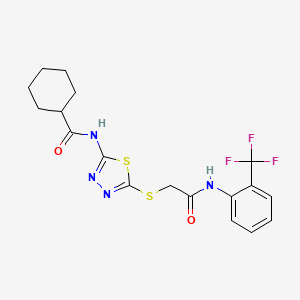

![molecular formula C18H16N6O2S2 B2944708 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852436-98-7](/img/structure/B2944708.png)

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide” is a derivative of triazolopyridazine . Triazolopyridazine derivatives have been studied for their potential as bromodomain inhibitors , and as potential anti-diabetic medications .

Synthesis Analysis

The synthesis of triazolopyridazine derivatives typically involves a multi-step process . For example, a family of triazolopyridazine-6-yl-substituted piperazines was synthesized in a two-step process, starting with the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine using pyridine, 3,6-dichloropyridazine, and 5-(3-methyl-phenyl)tetrazole in toluene .Molecular Structure Analysis

The molecular structure of triazolopyridazine derivatives has been studied using crystallography . The binding modes of these compounds were characterized by determining the crystal structures of BD1 in complex with selected inhibitors .Chemical Reactions Analysis

The chemical reactions involving triazolopyridazine derivatives are typically associated with their biological activity. For example, the compounds were optimized for BRD4 potency and physical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridazine derivatives have been optimized for their intended biological activity . For example, the compounds were optimized for BRD4 potency and physical properties .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Insecticidal Applications : The synthesis of novel heterocycles incorporating a thiadiazole moiety, aiming to evaluate their insecticidal activity against the cotton leafworm, Spodoptera littoralis, has been explored. These studies indicate potential applications in agriculture for pest control (Fadda et al., 2017).

Antimicrobial Activities : Research has been conducted on the synthesis and antimicrobial evaluation of novel compounds, including [1,2,4]triazolo[4,3-b]pyridazines, indicating their potential as antimicrobial agents. This highlights the possibility of utilizing these compounds in medical and pharmaceutical applications to combat microbial infections (Shamroukh & Ali, 2008).

Anticancer Properties : Modifications of certain [1,2,4]triazolo[4,3-b]pyridazine derivatives to enhance their anticancer effects have been investigated. This includes the study of their antiproliferative activities against various cancer cell lines, suggesting their potential in cancer therapy (Wang et al., 2015).

Antihistaminic and Antiasthma Agents : The preparation of [1,2,4]triazolo[1,5-c]pyrimidines as potential antiasthma agents demonstrates their capacity to act as mediator release inhibitors. This indicates their utility in developing new treatments for asthma and related respiratory conditions (Medwid et al., 1990).

Structural and Chemical Analysis

- Density Functional Theory (DFT) Calculations and XRD Analysis : Studies including DFT calculations, Hirshfeld surface analysis, and XRD techniques have been used to analyze the structures of synthesized compounds. This provides insights into their chemical properties and potential interactions with biological targets (Sallam et al., 2021).

Mécanisme D'action

Triazolopyridazine derivatives have been studied for their potential as bromodomain inhibitors . Bromodomains recognize acetylated lysine for epigenetic reading, and are promising therapeutic targets for treating various diseases, including cancers . These compounds have also been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, in order to develop them as anti-diabetic medications .

Orientations Futures

Propriétés

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2S2/c1-2-26-13-5-3-12(4-6-13)17-22-21-14-7-8-16(23-24(14)17)28-11-15(25)20-18-19-9-10-27-18/h3-10H,2,11H2,1H3,(H,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGGANGEQKVRDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

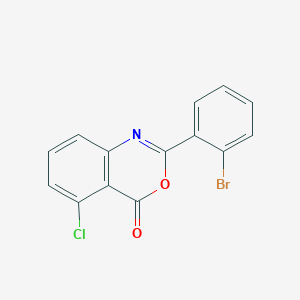

![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944628.png)

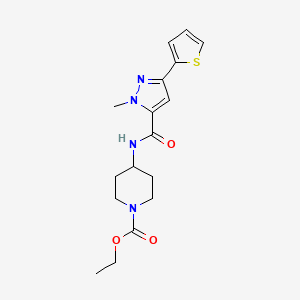

![N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2944636.png)

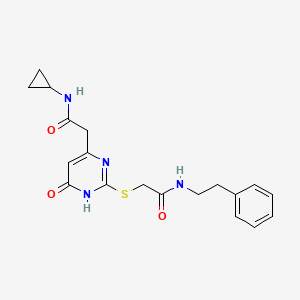

![6-(Benzylsulfonylamino)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944637.png)

![4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2944639.png)

![2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride](/img/structure/B2944641.png)

![Ethyl 4-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2944646.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2944647.png)